REACTION_SMILES
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[C:8](=[O:9])([c:10]1[nH:11][cH:12][cH:13][n:14]1)[c:15]1[nH:16][cH:17][cH:18][n:19]1.[Cl:20][CH2:21][Cl:22].[NH2:1][CH2:2][CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1>>[NH:1]1[CH2:2][CH:3]2[N:4]([CH2:5][CH2:6][CH2:7]2)[C:8]1=[O:9]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NCC1CCCN1
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Name
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|
Type
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product
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Smiles
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O=C1NCC2CCCN12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:8](=[O:9])([c:10]1[nH:11][cH:12][cH:13][n:14]1)[c:15]1[nH:16][cH:17][cH:18][n:19]1.[Cl:20][CH2:21][Cl:22].[NH2:1][CH2:2][CH:3]1[NH:4][CH2:5][CH2:6][CH2:7]1>>[NH:1]1[CH2:2][CH:3]2[N:4]([CH2:5][CH2:6][CH2:7]2)[C:8]1=[O:9]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C(c1ncc[nH]1)c1ncc[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCC2CCCN12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |